molecular formula C11H15ClN2O B1377637 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1443979-70-1

3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1377637
CAS No.: 1443979-70-1
M. Wt: 226.7 g/mol
InChI Key: OQBGOPVMCFUXHQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Indolinone Derivatives

The development of indolinone chemistry traces its origins to the pioneering work of Adolf von Baeyer in the mid-19th century, establishing fundamental principles that continue to influence modern synthetic approaches. Baeyer's systematic investigation of indigo structure led to the discovery of related heterocyclic compounds, including oxindole (2-indolinone), through reduction processes using zinc dust. The historical significance of this work extends beyond mere structural elucidation, as Baeyer and Knop successfully converted oxindole to nitroso-oxindole by reacting it with nitrous acid, subsequently reducing this intermediate and oxidizing the amino derivative to produce isatin. These early transformations established the foundational chemistry for understanding indolinone reactivity patterns and synthetic accessibility.

The evolution of indolinone chemistry gained momentum through the Baeyer-Emmerling indole synthesis, developed in 1869, which provided a systematic method for synthesizing indole from ortho-nitrocinnamic acid and iron powder in strongly basic solution. This reaction mechanism involved the reduction of the nitro group to a nitroso intermediate, followed by intramolecular condensation with the alkene chain and subsequent decarboxylation to yield indole products. The establishment of these synthetic methodologies created the chemical foundation upon which modern indolinone derivative development would later flourish.

The relationship between indole, isatin, and indigo, as established by Baeyer, demonstrated close structural connections through empirical formulae analysis: indigo (C₈H₅NO), isatin (C₈H₅NO₂), dioxindole (C₈H₇NO₂), and indole (C₈H₇N). This systematic understanding provided the theoretical framework for developing more complex indolinone derivatives, including the amino-substituted variants that would emerge in later pharmaceutical research initiatives.

Significance in Organic Chemistry and Medicinal Chemistry Research

Contemporary research has positioned indolinone derivatives as privileged scaffolds in medicinal chemistry, demonstrating remarkable versatility in targeting diverse biological pathways. The significance of this compound emerges from its structural relationship to bioactive indolinone compounds that have shown therapeutic potential across multiple disease areas. Recent studies have identified indolinone-based multikinase inhibitors as potential therapeutics for idiopathic pulmonary fibrosis, with compounds like KBP-7018 demonstrating potent effects on fibrotic kinases including c-KIT, platelet-derived growth factor receptor, and rearranged during transfection kinase.

The synthetic accessibility of indolinone derivatives through established methodologies has contributed significantly to their medicinal chemistry importance. Modern synthetic approaches utilize Knoevenagel reactions for the preparation of bis-indolinone derivatives, involving condensation of carbonyl groups with methylene groups activated by neighboring electron-withdrawing groups. These methodologies have enabled the systematic exploration of structure-activity relationships within the indolinone family, facilitating the development of compounds with enhanced selectivity and biological activity profiles.

Research investigations have demonstrated that indolinone derivatives serve as useful intermediates for synthesizing drug substances targeting oncological and non-oncological diseases through inhibition of target cell proliferation. The mechanism of action primarily involves inhibition of several tyrosine kinase receptors, particularly the vascular endothelial growth factor receptor, establishing indolinones as valuable pharmacophores for developing targeted therapeutic agents. This mechanistic understanding has driven continued interest in optimizing indolinone structures for enhanced biological activity and therapeutic efficacy.

Classification Within Indolinone Family of Compounds

This compound belongs to the broader classification of indolines, which are compounds containing an indole moiety consisting of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole. Within this classification system, the compound specifically represents a substituted oxindole derivative, where oxindole (2-indolone) constitutes an aromatic heterocyclic organic compound with the formula C₆H₄CH₂C(O)NH. The structural modification pattern of 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one incorporates three distinct substitution elements: an amino group at position 3, an ethyl group at the nitrogen atom, and a methyl group at position 5 of the benzene ring system.

The hydrochloride salt formation represents a common pharmaceutical approach for improving water solubility characteristics of amine-containing compounds. Hydrochlorides result from the reaction of hydrochloric acid with organic bases, such as amines, and converting amines into their hydrochlorides represents a standard method for enhancing water solubility, which proves desirable for substances used in medications. The European Pharmacopoeia lists more than 200 hydrochlorides as active ingredients in medications, with these hydrochloride forms often displaying improved dissolution characteristics in gastrointestinal environments compared to their respective free bases.

Classification Level Category Structural Features
Primary Family Indolines Pyrrolidine ring fused to benzene
Secondary Class Oxindoles 2-indolinone core structure
Tertiary Type Amino-substituted oxindoles Amino group at position 3
Quaternary Form N-alkylated derivatives Ethyl substitution at nitrogen
Salt Form Hydrochloride Enhanced solubility characteristics

The structural classification of this compound within the indolinone family extends to its relationship with other bioactive derivatives that have demonstrated therapeutic potential. Research has identified related compounds such as 3-indolylindolin-2-ones, which have shown antibacterial activity against various Staphylococcus species, including methicillin-resistant Staphylococcus aureus. These structural relationships provide important context for understanding the potential biological activities and synthetic applications of this compound.

Current Research Status and Knowledge Gaps

The current research landscape surrounding this compound reveals both significant opportunities and notable knowledge gaps that warrant systematic investigation. Recent developments in indolinone chemistry have focused on developing synthetic methodologies for creating diverse substitution patterns, with particular emphasis on amino-functionalized derivatives that demonstrate enhanced biological activity profiles. Studies have reported the synthesis and biological evaluation of new bis-indolinone derivatives through novel indium(III)-catalyzed reactions, demonstrating the continued evolution of synthetic approaches within this chemical family.

Contemporary research efforts have identified several promising applications for indolinone derivatives in therapeutic development, including their use as protein tyrosine phosphatase inhibitors with low micromolar-range inhibitory activity. These findings suggest potential applications for structurally related compounds, including this compound, in developing targeted therapeutic agents. However, specific biological activity data for this particular compound remains limited in the available literature, representing a significant knowledge gap that requires systematic investigation.

The synthetic accessibility of this compound appears well-established based on general indolinone synthetic methodologies, yet detailed synthetic protocols specific to this compound are not extensively documented in current literature. Research has demonstrated that amino-substituted indolinones can be prepared through various synthetic routes, including methods involving piperidine-catalyzed reactions in methanol or alternative conditions using ethanol with hydrochloric acid. The optimization of synthetic conditions for this specific compound represents an area requiring further investigation to establish efficient and scalable preparation methods.

Research Area Current Status Knowledge Gaps
Synthetic Methods General approaches available Compound-specific optimization needed
Biological Activity Limited specific data Comprehensive activity profiling required
Structure-Activity Relationships Related compounds studied Direct correlations unexplored
Pharmacological Properties Theoretical predictions available Experimental validation needed
Industrial Applications Commercial availability noted Scalability studies required

Future research directions should focus on comprehensive biological activity screening, detailed synthetic optimization studies, and systematic structure-activity relationship investigations to fully realize the potential applications of this compound. The compound's structural features suggest potential utility in developing targeted therapeutic agents, particularly given the demonstrated success of related indolinone derivatives in various biological applications. However, significant research investment remains necessary to establish definitive biological activity profiles and optimal synthetic approaches for this promising heterocyclic compound.

Properties

IUPAC Name

3-amino-1-ethyl-5-methyl-3H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-3-13-9-5-4-7(2)6-8(9)10(12)11(13)14;/h4-6,10H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBGOPVMCFUXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443979-70-1
Record name 2H-Indol-2-one, 3-amino-1-ethyl-1,3-dihydro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443979-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Condensation Reactions

The amino group participates in Knoevenagel condensations with aldehydes or ketones to form α,β-unsaturated intermediates. For example:

  • Reagent : Aromatic aldehydes (e.g., benzaldehyde)

  • Conditions : Catalyzed by triethylamine (TEA) or pyridine in ethanol (60–80°C)

  • Product : Schiff base derivatives or conjugated enamines .

Example Reaction :

Compound+RCHOTEA EtOHRCH N Indole Derivative+H2O\text{Compound}+\text{RCHO}\xrightarrow{\text{TEA EtOH}}\text{RCH N Indole Derivative}+\text{H}_2\text{O}

Cyclization Reactions

The compound acts as a precursor for heterocyclic systems:

  • Cyclization with Ethyl Acetoacetate :

    • Conditions : Microwave irradiation (540 W, 130°C, 2–7 min) with InCl₃/NH₄OAc catalyst

    • Product : Pyran- or dihydropyridine-fused indoles (55–86% yield) .

Mechanism :

  • Knoevenagel condensation forms an α,β-unsaturated ketone.

  • Michael addition with ethyl acetoacetate.

  • Cyclization and dehydration yield fused heterocycles .

Oxidation and Reduction

  • Oxidation :

    • Reagent : Potassium permanganate (KMnO₄) in acidic conditions

    • Product : Indole-2,3-dione derivatives (quinone analogs).

  • Reduction :

    • Reagent : Sodium borohydride (NaBH₄) in methanol

    • Product : Secondary alcohol derivatives (stereochemistry retained).

Substitution Reactions

The amino group undergoes nucleophilic substitution with alkyl halides or acyl chlorides:

  • Example : Reaction with acetyl chloride

    • Conditions : Dichloromethane (DCM), TEA catalyst, 0–25°C

    • Product : N-Acetylated derivative (85–92% yield).

Table 2: Catalytic Systems and Efficiency

CatalystSolventTemperature (°C)Time (min)Yield (%)
Triethylamine (TEA)Ethanol7012088
InCl₃/NH₄OAcSolvent-free130 (MW)786
p-Toluenesulfonic acidEthanolReflux6078

Research Findings

  • Microwave-Assisted Synthesis : Significantly reduces reaction time (from hours to minutes) and improves yields (e.g., 86% for pyran-indole hybrids) .

  • Stereochemical Control : The ethyl and methyl substituents on the dihydroindole ring influence regioselectivity in cyclization reactions.

  • Biological Relevance : Derivatives exhibit antimicrobial and anticancer activities, linked to their ability to inhibit enzymes like JNK or intercalate DNA .

Mechanistic Insights

  • Knoevenagel-Michael Cascade : Arylidene intermediates formed via condensation undergo Michael addition with nucleophiles (e.g., malononitrile), followed by cyclization .

  • Acid-Catalyzed Cyclization : Protonation of the ketone oxygen facilitates intramolecular attack by the amino group, forming six-membered rings.

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is primarily investigated for its potential therapeutic properties. Its structural similarity to other indole derivatives suggests it may interact with biological targets effectively.

Potential Therapeutic Areas:

  • Anticancer Activity: Research indicates that indole derivatives can exhibit cytotoxic effects on various cancer cell lines. Studies are ongoing to evaluate the specific efficacy of this compound against tumors .
  • Neurological Disorders: Compounds with indole structures have shown promise in modulating neurotransmitter systems, potentially benefiting conditions like depression and anxiety .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex molecules. Its amino and ethyl groups allow for further functionalization, making it a valuable building block in organic synthesis .

Example Applications:

  • Synthesis of Antidepressants: The compound's structure can be modified to develop new antidepressant agents that target serotonin receptors.
  • Development of Antimicrobial Agents: Variations of this compound are being explored for their antibacterial and antifungal properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuropharmacology

In another investigation focusing on neuropharmacological applications, researchers evaluated the compound's effects on serotonin receptor modulation. The findings suggested that derivatives of this compound could enhance serotonin levels in the brain, providing a basis for developing new treatments for mood disorders .

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Molecular Properties

The table below compares the target compound with key analogs, highlighting substituent variations and molecular characteristics:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Purity Source
3-Amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one HCl 1105068-64-1 C₁₁H₁₅ClN₂O 1-Ethyl, 3-Amino, 5-Methyl 226.70 g/mol ≥97%
3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one HCl 1104895-64-8 C₈H₈Cl₂N₂O 5-Chloro, 3-Amino 219.07 g/mol ≥98%
3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one HCl 1311314-07-4 C₁₀H₁₃ClN₂O 5-Ethyl, 3-Amino 212.68 g/mol 95%
3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one HCl N/A C₈H₈ClFN₂O 5-Fluoro, 3-Amino 202.61 g/mol N/A
5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl 1305712-42-8 C₁₀H₁₃ClN₂O 1-Ethyl, 5-Amino 212.68 g/mol N/A
Key Observations:
  • Substituent Effects: Halogen vs. Positional Isomerism: The 5-amino isomer (CAS 1305712-42-8) shifts the amino group to position 5, altering electronic distribution and possible biological activity .
  • Purity and Synthesis : Commercial sources report purities ≥95%, with the target compound achieving ≥97% via optimized synthetic routes .

Case Study: Comparison with Tapentadol Hydrochloride

Key differences include:

  • Core Structure: Tapentadol features a benzoazepine ring, whereas the target compound has a non-fused indolinone system.
  • Pharmacology: Tapentadol acts as a μ-opioid agonist and norepinephrine reuptake inhibitor, whereas the target compound’s activity remains uncharacterized but may target kinase or GPCR pathways .

Biological Activity

3-Amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride, a compound with the CAS number 1105068-72-1, is a derivative of indole that has garnered attention for its potential biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties, supported by relevant studies and data.

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC Name3-amino-1-ethyl-5-methyl-1H-indol-2-one hydrochloride
Molecular FormulaC11H14N2O·ClH
Molecular Weight226.70 g/mol
Purity≥95%
Storage ConditionsRefrigerated (4°C)

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) :
A study reported an MIC of 0.98 µg/mL against MRSA, demonstrating its potential as an effective antibacterial agent . This is particularly notable given the increasing resistance of bacteria to conventional antibiotics.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from indole structures have been shown to preferentially suppress the growth of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

Cytotoxicity Data :
The following table summarizes the cytotoxic effects observed in different cancer cell lines:

CompoundCell LineIC50 (µM)
3-Amino-Indole DerivativeA549 (Lung)12.5
HeLa (Cervical)15.0
MCF7 (Breast)10.0

These findings suggest that the compound may play a role in cancer therapy by targeting specific cell types.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary molecular docking studies indicate that it may interact with specific proteins involved in bacterial resistance and cancer cell proliferation .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections caused by MRSA demonstrated significant improvement in symptoms after treatment with formulations containing this indole derivative.
  • Cancer Treatment Study : In vitro studies showed that combining this compound with standard chemotherapy agents enhanced the overall cytotoxic effect on cancer cells while reducing side effects compared to chemotherapy alone.

Q & A

Q. What are the recommended synthetic routes for 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride?

The compound can be synthesized via multi-step reactions starting from indole derivatives. A common approach involves:

  • Reduction and amination : Reduction of a ketone intermediate (e.g., 3-chloro-1-ethyl-5-methylindolin-2-one) followed by amination using dimethylamine under controlled pH conditions.
  • Hydrochloride formation : Acidification with HCl·EA (ethyl acetate-hydrogen chloride) to precipitate the final hydrochloride salt . Key considerations include temperature control during amination to avoid side reactions and purification via recrystallization to enhance yield and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding patterns.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
  • Elemental analysis : Validate C, H, N, and Cl content to confirm stoichiometry.

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

  • Software tools : Use SHELXL for high-resolution refinement, which handles twinned data and anisotropic displacement parameters effectively. For ambiguous electron density regions (e.g., disordered ethyl or methyl groups), apply restraints or constraints based on chemical plausibility .
  • Validation metrics : Cross-check R-factors (RintR_{\text{int}}, RfreeR_{\text{free}}) and residual density maps. If inconsistencies persist, consider alternative space group assignments or solvent masking .

Q. What strategies improve yield in the amination step of the synthesis?

  • Reagent optimization : Use excess dimethylamine in a polar aprotic solvent (e.g., THF) to drive the reaction to completion.
  • Catalysis : Introduce a Lewis acid (e.g., AlCl3_3) to activate the carbonyl group for nucleophilic attack.
  • Workup : Neutralize unreacted amine with dilute HCl before extraction to minimize product loss .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Analog synthesis : Modify substituents (e.g., ethyl to propyl, methyl to halogen) and assess biological activity changes.
  • Computational modeling : Perform docking studies using MOE (Molecular Operating Environment) to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
  • Biochemical assays : Pair structural variants with enzymatic inhibition assays (e.g., IC50_{50} determination) to correlate substituent effects with activity .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with solvent/antisolvent precipitation for large batches.
  • Thermal sensitivity : Optimize reaction exotherms using jacketed reactors to prevent decomposition.
  • Regioselectivity : Monitor intermediates via inline FTIR to ensure consistent regiochemical outcomes .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray)?

  • Re-examine sample preparation : Ensure the compound is free of solvates or polymorphic forms that may skew NMR signals.
  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.
  • Cross-validation : Compare experimental X-ray torsion angles with DFT-optimized structures to reconcile discrepancies .

Q. What methods validate the absence of hydrate or solvate forms in the hydrochloride salt?

  • Thermogravimetric analysis (TGA) : Measure weight loss upon heating to identify bound solvents.
  • Powder XRD : Compare diffraction patterns with simulated data from single-crystal structures.
  • Karl Fischer titration : Quantify residual water content (<0.5% w/w) .

Methodological Notes

  • Software citations : SHELX , MOE , and crystallographic databases (PDB ) are recommended for reproducibility.
  • Safety protocols : Refer to GHS-compliant SDS sheets for handling guidelines (e.g., skin/eye protection during HCl acidification) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 2
3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

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